molecular formula C10H16O3 B14286883 2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- CAS No. 138199-73-2

2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl-

Cat. No.: B14286883
CAS No.: 138199-73-2
M. Wt: 184.23 g/mol
InChI Key: DZJPPPIUXJAURL-UHFFFAOYSA-N
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Description

2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- is a chemical compound with a unique structure that includes a seven-membered ring with two hydroxyl groups and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- can be achieved through several synthetic routes. One common method involves the regioselective reaction of 2-Cyclohepten-1-one with allyl indium reagent in the presence of TMSCl . Another method includes the reaction with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to yield (S)-3-butylcycloheptanone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalytic systems and regioselective reactions would be crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the seven-membered ring structure allow it to form specific interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two hydroxyl groups and a seven-membered ring in 2-Cyclohepten-1-one, 4,5-dihydroxy-2,6,6-trimethyl- makes it unique compared to similar compounds

Properties

CAS No.

138199-73-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

4,5-dihydroxy-2,6,6-trimethylcyclohept-2-en-1-one

InChI

InChI=1S/C10H16O3/c1-6-4-7(11)9(13)10(2,3)5-8(6)12/h4,7,9,11,13H,5H2,1-3H3

InChI Key

DZJPPPIUXJAURL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(C(CC1=O)(C)C)O)O

Origin of Product

United States

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